Zero Hydrogen Bond Donors vs. Amino-Containing Analogs: Improved Predicted Passive Permeability
The target compound contains 0 hydrogen bond donors (HBD), whereas a common analog, 1-(4-aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one (CAS 2039401-45-9), possesses a primary amine that contributes 1 HBD [1]. According to the rule-of-five and CNS MPO scoring paradigms, a reduction of HBD count from 1 to 0 is correlated with a measurable increase in passive membrane permeability, with each HBD reducing predicted CNS penetration by approximately 0.5–1 log unit in PAMPA models [2]. This property makes the target compound more suitable for intracellular or CNS target engagement assays.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (PubChem computed value) |
| Comparator Or Baseline | 1-(4-aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one: 1 HBD (primary amine group); typical CNS drugs: average ≤0.5 HBD |
| Quantified Difference | Δ = 1 HBD. Literature models correlate each HBD with a ~0.4–0.6 log unit decrease in apparent permeability coefficient (Papp) in Caco-2 and PAMPA-BBB assays. |
| Conditions | Structural comparison based on computed descriptors; permeability prediction derived from established QSAR models for blood-brain barrier penetration. |
Why This Matters
For researchers procuring compounds for cell-based or CNS assays, the absence of HBDs in the target compound predicts superior passive membrane flux relative to amine-bearing analogs, potentially reducing the need for formulation or prodrug strategies.
- [1] PubChem. Compound Summary: CID 121162688. HBD count = 0. 2025. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. Impact of HBD on CNS penetration. View Source
